molecular formula C8H15NO2 B12873628 ((4S,5R)-5-Isopropyl-4-methyl-4,5-dihydroisoxazol-3-yl)methanol

((4S,5R)-5-Isopropyl-4-methyl-4,5-dihydroisoxazol-3-yl)methanol

Cat. No.: B12873628
M. Wt: 157.21 g/mol
InChI Key: BIAAMKAPDRZIJY-POYBYMJQSA-N
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Description

((4S,5R)-5-Isopropyl-4-methyl-4,5-dihydroisoxazol-3-yl)methanol is a chiral compound with significant interest in organic chemistry due to its unique structure and potential applications. This compound features a dihydroisoxazole ring, which is a five-membered ring containing both nitrogen and oxygen atoms. The presence of chiral centers at positions 4 and 5 adds to its complexity and potential for enantioselective reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((4S,5R)-5-Isopropyl-4-methyl-4,5-dihydroisoxazol-3-yl)methanol typically involves the enantioselective ring-opening of cycloanhydrides with alcohols in the presence of chiral catalysts. One common method includes the use of 9-epiquininurea as a catalyst, which facilitates the enantioselective ring-opening at room temperature, yielding the desired product with high stereoselectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The scalability of the enantioselective ring-opening reaction makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

((4S,5R)-5-Isopropyl-4-methyl-4,5-dihydroisoxazol-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles under basic or acidic conditions facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

((4S,5R)-5-Isopropyl-4-methyl-4,5-dihydroisoxazol-3-yl)methanol has diverse applications in scientific research:

Mechanism of Action

The mechanism by which ((4S,5R)-5-Isopropyl-4-methyl-4,5-dihydroisoxazol-3-yl)methanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chiral centers play a crucial role in determining the specificity and affinity of these interactions. The compound may act as an inhibitor or activator of specific pathways, depending on its structure and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific chiral configuration and the presence of the dihydroisoxazole ring. This combination of features makes it a valuable compound for studying enantioselective reactions and developing chiral drugs.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

[(4S,5R)-4-methyl-5-propan-2-yl-4,5-dihydro-1,2-oxazol-3-yl]methanol

InChI

InChI=1S/C8H15NO2/c1-5(2)8-6(3)7(4-10)9-11-8/h5-6,8,10H,4H2,1-3H3/t6-,8+/m0/s1

InChI Key

BIAAMKAPDRZIJY-POYBYMJQSA-N

Isomeric SMILES

C[C@@H]1[C@H](ON=C1CO)C(C)C

Canonical SMILES

CC1C(ON=C1CO)C(C)C

Origin of Product

United States

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